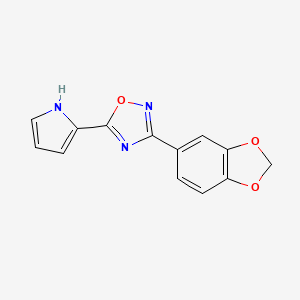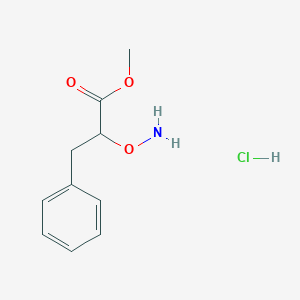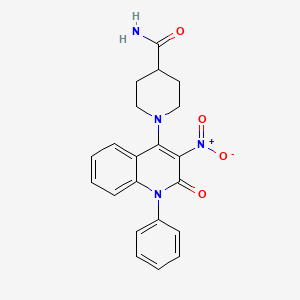
3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various studies for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through various pathways, including inhibition of NF-κB signaling, modulation of MAPK signaling, and induction of oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole can modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of inflammatory cytokines, such as IL-6 and TNF-α, and inhibit the activity of COX-2 and iNOS enzymes. It also induces apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting Bcl-2 expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is its relatively simple synthesis method. It is also stable under various conditions and can be easily stored for extended periods. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole. One potential area of study is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential applications in the treatment of other diseases, such as neurodegenerative disorders and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is carried out through a multi-step process involving the reaction of 2-amino-5-(1H-pyrrol-2-yl)-1,3,4-thiadiazole with 3,4-methylenedioxybenzaldehyde followed by the cyclization of the resulting intermediate with acetic anhydride and sodium azide.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also possesses anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. Additionally, it has been shown to have antimicrobial activity against a wide range of microorganisms.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c1-2-9(14-5-1)13-15-12(16-19-13)8-3-4-10-11(6-8)18-7-17-10/h1-6,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLOLSFWUHZZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)

![[4-(3-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2502968.png)


![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2502974.png)
![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)

![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)

![(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2502980.png)


![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B2502984.png)